(5-(4-Fluorophenyl)thiophen-2-yl)methanamine
Overview
Description
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine is a chemical compound with the molecular formula C11H10FNS and a molecular weight of 207.27 g/mol . It is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further connected to a methanamine group. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the thiophene ring contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but contains a triazole ring instead of a methanamine group.
2-methyl-quinazolines: Different core structure but shares some functional groups and reactivity patterns.
Uniqueness
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine is unique due to its specific combination of a fluorophenyl group, thiophene ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIKCCXLXRJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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